molecular formula C12H13BrO4 B2803909 3-Bromo-5-(tert-butoxycarbonyl)benzoic acid CAS No. 728022-29-5

3-Bromo-5-(tert-butoxycarbonyl)benzoic acid

Cat. No. B2803909
CAS RN: 728022-29-5
M. Wt: 301.136
InChI Key: FHOSJGNGFCKDBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-5-(tert-butoxycarbonyl)benzoic acid is a chemical compound with the CAS Number: 728022-29-5 . It has a molecular weight of 301.14 and is typically in the form of a powder .


Molecular Structure Analysis

The InChI code for 3-Bromo-5-(tert-butoxycarbonyl)benzoic acid is 1S/C12H13BrO4/c1-12(2,3)17-11(16)8-4-7(10(14)15)5-9(13)6-8/h4-6H,1-3H3,(H,14,15) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

3-Bromo-5-(tert-butoxycarbonyl)benzoic acid is a powder at room temperature . It has a molecular weight of 301.14 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the current literature.

Scientific Research Applications

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

This compound is a derivative of benzoic acid, which is often used in the synthesis of various pharmaceuticals and other organic compounds

Mode of Action

The mode of action of 3-Bromo-5-(tert-butoxycarbonyl)benzoic acid is not explicitly documented. As a benzoic acid derivative, it may share some properties with other compounds in this class. Benzoic acid derivatives often act by interacting with enzymes or receptors in the body, leading to changes in cellular function . The specific interactions of this compound with its targets would depend on the structure and properties of the targets.

Biochemical Pathways

Benzoic acid derivatives can participate in a variety of biochemical reactions, depending on their specific structures and the enzymes they interact with

Pharmacokinetics

The pharmacokinetics of 3-Bromo-5-(tert-butoxycarbonyl)benzoic acid, including its absorption, distribution, metabolism, and excretion (ADME) properties, are not well-studied. As a derivative of benzoic acid, it may share some pharmacokinetic properties with other compounds in this class. Benzoic acid and its derivatives are generally well-absorbed and can be metabolized by the liver . The specific ADME properties of this compound would depend on its chemical structure and the biological systems it interacts with.

Result of Action

The molecular and cellular effects of 3-Bromo-5-(tert-butoxycarbonyl)benzoic acid are not well-documented. As a benzoic acid derivative, it may share some effects with other compounds in this class. These effects can range from changes in enzyme activity to alterations in cell signaling . The specific effects of this compound would depend on its interactions with its targets.

Action Environment

The action, efficacy, and stability of 3-Bromo-5-(tert-butoxycarbonyl)benzoic acid can be influenced by various environmental factors. These can include the pH of the environment, the presence of other compounds, and the temperature

properties

IUPAC Name

3-bromo-5-[(2-methylpropan-2-yl)oxycarbonyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrO4/c1-12(2,3)17-11(16)8-4-7(10(14)15)5-9(13)6-8/h4-6H,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHOSJGNGFCKDBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=CC(=C1)C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-(tert-butoxycarbonyl)benzoic acid

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